Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 2-chloro-5-nitrobenzoic acid with thioamides under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol)
Major Products Formed
Reduction: Formation of the corresponding amino derivative
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Used as an intermediate in the synthesis of sulfonylurea herbicides.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Another compound with similar structural features and potential biological activities.
Uniqueness
Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring system, combined with the nitro and chloro substituents, makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c1-6-10(12(19)22-2)23-13(15-6)16-11(18)8-5-7(17(20)21)3-4-9(8)14/h3-5H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHJKUUABFJAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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